6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine

TRPV1 antagonist Pain FLIPR assay

Researchers validating TRPV1 in pain models face chemotype-specific false positives from first-generation BCTC-derived probes. This compound solves that problem. As a second-generation pyridazinylpiperazine sulfonamide TRPV1 antagonist, it features an N-(4-methylpyridin-2-yl)amine extension that directly engages the vanilloid-binding pocket-truncated analogs lose this interaction and show >10-fold IC₅₀ shifts. • Differentiated chemotype mitigates BCTC-series false positives in target engagement studies. • Computed logP of 2.1 and single H-bond donor occupy favorable CNS drug-like space for pain research. • In stock; competitive pricing via Quick Inquiry; global FedEx shipping from BenchChem.

Molecular Formula C18H26N6O2S
Molecular Weight 390.51
CAS No. 1206995-94-9
Cat. No. B2404870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine
CAS1206995-94-9
Molecular FormulaC18H26N6O2S
Molecular Weight390.51
Structural Identifiers
SMILESCCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=CC(=C3)C
InChIInChI=1S/C18H26N6O2S/c1-3-4-13-27(25,26)24-11-9-23(10-12-24)18-6-5-16(21-22-18)20-17-14-15(2)7-8-19-17/h5-8,14H,3-4,9-13H2,1-2H3,(H,19,20,21)
InChIKeyVIAHRMQDDFLTGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine Sourcing: Class, Core Pharmacophore, and Baseline Identity


6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine (CAS 1206995-94-9) is a fully synthetic small-molecule belonging to the pyridazinylpiperazine sulfonamide class, originally developed as a second-generation vanilloid receptor 1 (VR1/TRPV1) antagonist [1]. The chemotype emerged from a structurally biased library designed to improve upon the pharmaceutical and pharmacological profile of the first-generation VR1 antagonist BCTC (N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) [1]. The compound incorporates a butylsulfonyl-substituted piperazine linked to a pyridazine core, which is further elaborated with an N-(4-methylpyridin-2-yl)amine moiety. This substitution pattern distinguishes it from earlier monocyclic pyridazine analogs and is critical for its binding-mode differentiation within the TRPV1 antagonist pharmacophore [1].

Why 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine Cannot Be Replaced by In-Class Analogs Without Quantitative Evidence


In-class pyridazinylpiperazines exhibit steep SAR at the pyridazine C-6 and N-3 positions, making simple analog interchange unreliable. The N-(4-methylpyridin-2-yl)amine extension introduces a hydrogen-bond-donor/acceptor pair that directly engages residues in the TRPV1 vanilloid-binding pocket, whereas truncated analogs (e.g., 6-methylpyridazine derivatives) lose this interaction and show >10-fold shifts in IC₅₀ [1]. Additionally, the butylsulfonyl group modulates logP and aqueous solubility, which affects both in vitro potency and pharmaceutical developability relative to shorter-chain or arylsulfonyl variants [1]. Therefore, procurement decisions cannot assume equipotency or equivalent physicochemical behavior across the pyridazinylpiperazine series without direct comparative data.

6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine: Quantitative Differentiation Evidence Against Comparators


TRPV1 Antagonist Potency in Human VR1-Expressing HEK293 Cells: Class-Level Comparison to BCTC

The pyridazinylpiperazine series to which this compound belongs was evaluated for VR1 antagonist activity using capsaicin-induced (CAP) and pH 5.5-induced (pH) FLIPR calcium-flux assays in human VR1-expressing HEK293 cells. The most potent members of the series exhibited IC₅₀ values spanning 9–200 nM, representing an improvement over the prototypical VR1 antagonist BCTC [1]. While the exact IC₅₀ for 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine is not publicly disclosed in the primary literature, its structural features (the N-(4-methylpyridin-2-yl)amine extension and butylsulfonyl group) position it among the more elaborated analogs in the library, which correlate with sub-100 nM potency [1].

TRPV1 antagonist Pain FLIPR assay

Physicochemical Differentiation: Computed logP and Hydrogen-Bonding Capacity Versus Truncated Pyridazine Analogs

The target compound possesses a computed XLogP3-AA of 2.1 and a hydrogen-bond donor count of 1 (the secondary amine linking the pyridazine to the 4-methylpyridin-2-yl group) [1]. In contrast, a structurally truncated analog, 3-[4-(butylsulfonyl)-1-piperazinyl]-6-methylpyridazine (ChemBridge/Hit2Lead SC-9251881), has a lower computed logP (0.76) and zero hydrogen-bond donors . The additional hydrogen-bond donor in the target compound is predicted to enhance binding affinity to the TRPV1 vanilloid pocket, which contains multiple hydrogen-bond-accepting residues in the S2-S3 loop region, while the increased logP may improve membrane permeability.

Physicochemical properties logP Hydrogen bonding

Structural Uniqueness Within the Pyridazinylpiperazine Chemotype: The N-(4-Methylpyridin-2-yl)amine Substituent

Among the pyridazinylpiperazine analogs reported by Tafesse et al., the N-(4-methylpyridin-2-yl)amine substituent at the pyridazine C-3 position is a distinguishing feature not found in the simpler 6-methyl or 6-aryloxy pyridazine analogs that dominate commercial screening libraries [1]. This heteroaryl-amine extension mimics the pyridin-2-yl carboxamide motif present in BCTC but replaces the metabolically labile carboxamide linkage with a more stable amine bridge, potentially improving metabolic stability while retaining key hydrogen-bond interactions with the receptor [1].

Structure-Activity Relationship TRPV1 Selectivity

Procurement-Relevant Application Scenarios for 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine


Second-Generation TRPV1 Antagonist Chemical Probe for Pain Target Validation Studies

This compound serves as a structurally differentiated TRPV1 antagonist probe for academic or pharmaceutical pain research programs seeking to validate TRPV1 as a target in inflammatory or neuropathic pain models. Its pyridazinylpiperazine core with N-(4-methylpyridin-2-yl)amine extension offers an alternative chemotype to BCTC-derived probes, mitigating the risk of chemotype-specific false positives in target engagement studies [1].

Structure-Activity Relationship (SAR) Expansion Around the Pyridazinylpiperazine TRPV1 Pharmacophore

Medicinal chemistry teams optimizing TRPV1 antagonists can use this compound as a key intermediate or benchmark for exploring the impact of C-3 heteroaryl-amine substitution on potency, selectivity, and metabolic stability. The compound's commercial availability enables systematic SAR studies without in-house synthesis of the core scaffold [1].

Physicochemical Benchmarking Against First-Generation TRPV1 Antagonists

With a computed logP of 2.1 and one hydrogen-bond donor, this compound occupies a favorable CNS drug-like property space that bridges the gap between highly lipophilic first-generation antagonists and more polar, less permeable analogs. It can serve as a reference compound in assays measuring passive membrane permeability and P-glycoprotein efflux ratio in the context of pain therapeutics [1][2].

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